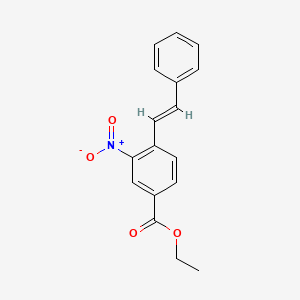
Ethyl (E)-3-nitro-4-styrylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-nitro-4-styrylbenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, a nitro group, and a styryl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-3-nitro-4-styrylbenzoate typically involves the esterification of 3-nitro-4-styrylbenzoic acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, usually at room temperature, and in an anhydrous solvent such as dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the styryl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Ethyl (E)-3-nitro-4-styrylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-nitro-4-styrylbenzoate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The styryl group may also play a role in binding to specific molecular targets, influencing pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Ethyl (E)-3-nitro-4-styrylbenzoate can be compared with other nitrobenzoates and styrylbenzoates:
Similar Compounds: Ethyl 3-nitrobenzoate, Ethyl 4-styrylbenzoate, and Ethyl 3-nitro-4-methylbenzoate.
This detailed overview highlights the significance of this compound in various fields and provides insights into its preparation, reactions, applications, and mechanisms of action
Properties
Molecular Formula |
C17H15NO4 |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
ethyl 3-nitro-4-[(E)-2-phenylethenyl]benzoate |
InChI |
InChI=1S/C17H15NO4/c1-2-22-17(19)15-11-10-14(16(12-15)18(20)21)9-8-13-6-4-3-5-7-13/h3-12H,2H2,1H3/b9-8+ |
InChI Key |
CIDZHCLJZXIGHV-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC(=C(C=C1)/C=C/C2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C=CC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















